molecular formula C15H18Cl3N3O3S B11703011 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Cat. No.: B11703011
M. Wt: 426.7 g/mol
InChI Key: BUJBMVXANKABRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C15H18Cl3N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethanol: This intermediate is synthesized by reacting trichloroacetaldehyde with 3-methylbutanoyl chloride in the presence of a base such as pyridine.

    Formation of 2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethylamine: The intermediate is then treated with ammonia to form the corresponding amine.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the amine with a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Ethyl 2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18Cl3N3O3S

Molecular Weight

426.7 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H18Cl3N3O3S/c1-8(2)6-11(22)20-13(15(16,17)18)21-14(25)19-10-5-3-4-9(7-10)12(23)24/h3-5,7-8,13H,6H2,1-2H3,(H,20,22)(H,23,24)(H2,19,21,25)

InChI Key

BUJBMVXANKABRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.